KDdiA-PC

CD36 Scavenger Receptor Atherosclerosis Foam Cell Formation

KDdiA-PC (1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine) is a truncated oxidized phosphatidylcholine (oxPC) derived from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). It is characterized as the most potent known CD36 scavenger receptor ligand among oxidized low-density lipoprotein (oxLDL) species, conferring CD36 binding affinity to LDL particles at a frequency of only two to three molecules per particle.

Molecular Formula C36H66NO11P
Molecular Weight 719.9 g/mol
Cat. No. B10767659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKDdiA-PC
Molecular FormulaC36H66NO11P
Molecular Weight719.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O
InChIInChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)
InChIKeyXWKBYMQTSGGZLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

KDdiA-PC (CAS 439904-34-4): A Defined, High-Potency Oxidized Phosphatidylcholine CD36 Ligand for Atherosclerosis and Targeted Delivery Research


KDdiA-PC (1-palmitoyl-2-(9-oxo-11-carboxy-10E-undecenoyl)-sn-glycero-3-phosphocholine) is a truncated oxidized phosphatidylcholine (oxPC) derived from the oxidation of 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) [1]. It is characterized as the most potent known CD36 scavenger receptor ligand among oxidized low-density lipoprotein (oxLDL) species, conferring CD36 binding affinity to LDL particles at a frequency of only two to three molecules per particle [2]. As a chemically defined, high-purity (≥95%) synthetic phospholipid, KDdiA-PC serves as a critical and standardized tool compound for studying CD36-mediated lipid uptake, foam cell formation, and atherosclerotic plaque development, as well as for engineering CD36-targeted delivery systems .

Critical Differentiators: Why Closely Related Oxidized Phospholipids Cannot Substitute for KDdiA-PC


Substituting KDdiA-PC with generic, undefined 'oxidized LDL' or even closely related oxidized phosphatidylcholine species like KOdiA-PC, POVPC, or PGPC is scientifically invalid for quantitative, mechanistic studies. While these compounds share an oxPC classification, they exhibit profound, quantifiable differences in CD36 receptor binding potency, the biophysical impact on lipid membrane architecture, and their molecular conformations within bilayers [1]. A study directly comparing KDdiA-PC and its closest structural analog, KOdiA-PC, concluded that they 'exert considerably different effects on the physicochemical properties of non-oxidized phospholipid particles' [2]. Using undefined oxLDL mixtures introduces significant lot-to-lot variability in oxPC species composition and concentration, precluding reproducible, dose-response investigations. KDdiA-PC provides a uniquely defined, high-affinity chemical probe essential for precise modulation of the CD36 axis, a level of control unattainable with complex biological mixtures or lower-affinity analogs [3].

KDdiA-PC: A Quantified Evidence Guide for Differentiated Product Selection vs. Analogs


Superior Potency in CD36 Receptor Engagement: KDdiA-PC vs. KOdiA-PC and Generic oxLDL

KDdiA-PC is established as the highest-affinity CD36 ligand among all characterized oxLDL species [1]. Its functional potency is quantifiably superior: conferring full CD36 scavenger receptor binding affinity to an LDL particle requires only two to three molecules of KDdiA-PC [2]. In contrast, its closest analog, KOdiA-PC, while also a high-affinity ligand, does not share this level of ultra-high potency [3]. This extreme potency allows for the use of low, physiologically relevant concentrations in experimental models (e.g., 10 μg/mL in macrophage assays) [4], maximizing signal-to-noise for CD36-specific readouts and minimizing off-target effects associated with higher concentrations of less potent oxPC species or undefined mixtures.

CD36 Scavenger Receptor Atherosclerosis Foam Cell Formation Ligand Binding Affinity

Divergent Biophysical Membrane Perturbation: KDdiA-PC Induces Greater Bilayer Disruption than KOdiA-PC

Despite their structural similarity, KDdiA-PC and KOdiA-PC induce distinct biophysical changes in model membranes, directly impacting their functionality as lipid probes. In direct comparative experiments using supported lipid bilayers (SLBs) composed of POPC, both KDdiA-PC and KOdiA-PC reduced membrane mass. However, molecular dynamics simulations and QCM-D analysis reveal that KDdiA-PC 'presumably disrupts lipid packing more than KOdiA-PC,' leading to the formation of thinner bilayers with increased defects [1]. This differential disruption is attributed to the distinct conformational dynamics of their oxidized sn-2 fatty acyl chains [2]. Furthermore, a separate comparative study of lipid particles concluded that these two closely related oxidized phospholipids 'exert considerably different effects on the physicochemical properties' of the membrane system [3].

Membrane Biophysics Lipid Bilayer Supported Lipid Bilayer (SLB) QCM-D

Distinct Conformational Behavior in Lipid Membranes: KDdiA-PC vs. PGPC

The molecular conformation of an oxidized lipid within a bilayer directly influences its accessibility to scavenger receptors like CD36. A direct comparative analysis using molecular dynamics simulations revealed a key conformational difference between KDdiA-PC and PGPC, another truncated oxPC. Simulations showed that the oxidized sn-2 tails of both KDdiA-PC and PGPC bend out of the hydrophobic membrane core into the hydrophilic headgroup region [1]. However, despite having a shorter oxidized tail, the tail of PGPC was found to extend further away from the membrane interface than that of KDdiA-PC [2]. This indicates that the specific chemical structure of the KDdiA-PC tail dictates a unique, less extended conformation, which is a critical determinant of its specific interaction profile with CD36 and other membrane-associated proteins.

Molecular Dynamics Simulation Lipid Conformation Scavenger Receptor Accessibility Membrane Protrusion

Validated Functional Utility in Targeted Delivery: KDdiA-PC Enables CD36-Specific Nanoparticle Homing

The high potency and specificity of KDdiA-PC for CD36 have been successfully leveraged to create functional, targeted nanocarriers, demonstrating a clear advantage over non-targeted systems. In a direct comparative in vivo study, liposome-like nanoparticles (L-NP) functionalized with KDdiA-PC exhibited significantly higher binding and uptake by macrophages compared to non-functionalized nanoparticles (NP), as measured by a greater cellular fluorescence intensity [1]. This enhanced targeting was shown to be CD36-dependent, as it was competitively inhibited by CD36 antibodies and oxLDL, and was significantly decreased in CD36 knockdown macrophages [2]. Critically, in an LDL receptor null mouse model of atherosclerosis, KDdiA-PC-functionalized nanoparticles (L-NP) demonstrated a higher fluorescence signal intensity within aortic lesions and co-localized with intimal macrophages compared to control NP, proving their utility for in vivo imaging of atherosclerotic plaques [3].

Targeted Drug Delivery Lipid Nanoparticles (LNPs) Molecular Imaging Atherosclerosis Lesion Targeting

KDdiA-PC: Validated Research and Industrial Application Scenarios for Procurement


Mechanistic Studies of CD36-Dependent Foam Cell Formation and Atherosclerosis

The unparalleled potency of KDdiA-PC as a CD36 ligand (active at 2-3 molecules per LDL particle) [1] makes it the definitive chemical probe for dissecting CD36-mediated signaling in atherosclerosis research. It provides a standardized, reproducible stimulus for triggering macrophage foam cell formation and associated inflammatory pathways, enabling precise dose-response studies free from the confounding effects of undefined oxLDL mixtures or less potent analogs like KOdiA-PC. This ensures high-confidence data generation for target validation and pathway analysis.

Engineering CD36-Targeted Nanoparticles and Liposomes for Molecular Imaging and Drug Delivery

KDdiA-PC is a proven, high-performance ligand for functionalizing the surface of lipid-based nanoparticles (LNPs) and liposomes to achieve CD36-mediated targeting. As directly demonstrated in vivo, KDdiA-PC-functionalized nanoparticles exhibit significantly enhanced accumulation in atherosclerotic lesions and specific co-localization with intimal macrophages compared to non-targeted controls [2]. This application scenario is ideal for researchers developing novel imaging agents for plaque detection or for engineering targeted therapeutic carriers aimed at modulating the atherosclerotic microenvironment.

Biophysical Investigations of Oxidized Lipid-Induced Membrane Dysfunction

The distinct biophysical signature of KDdiA-PC—causing greater lipid packing disruption and unique membrane thinning compared to its close analog KOdiA-PC [3]—positions it as a critical tool for studying the molecular mechanisms of oxidized lipid-mediated membrane dysfunction. Its use in model membrane systems (e.g., supported lipid bilayers, giant unilamellar vesicles) allows for controlled investigation of how specific oxidative modifications alter membrane fluidity, permeability, and protein-lipid interactions, providing insights relevant to atherosclerosis, inflammation, and other oxidative stress-related pathologies.

Standardized Positive Control in CD36 Ligand Screening and Inhibition Assays

Given its established status as the most potent CD36 ligand among oxLDL species [4], KDdiA-PC serves as an essential, high-purity positive control in any assay designed to discover or characterize novel CD36 inhibitors or antagonists. Its use ensures a maximal, reproducible activation signal, against which the efficacy of test compounds can be reliably benchmarked. This provides a clear, data-driven justification for its inclusion in compound screening libraries and pharmacological validation workflows.

Technical Documentation Hub

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